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molecular formula C12H13NO B8433680 1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinolin-10-one

1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinolin-10-one

Cat. No. B8433680
M. Wt: 187.24 g/mol
InChI Key: WBDXDWOSSLPQOT-UHFFFAOYSA-N
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Patent
US06436954B1

Procedure details

(Method B) Jones reagent (1.1 equiv., 1.77 mmol, 0.663 mL) was added to a solution of cis-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-10-ol (1.61 mmol, 304 mg, Example 35 below) in acetone (10 mL) in 5 minutes at room temperature (Szmuszkovicz, J.; Skaletzky, L. L. J. Org. Chem. 1967, 32, 3300). The mixture was concentrated in vacuo and H2O(15 mL) was added. The mixture was cooled with ice, basified with NaOH (10 mL, 1 N) and extracted with CH2Cl2 (3×20 mL). The combined extracts were washed with H2O(15 mL) and brine (15 mL), dried over Na2SO4 and concentrated in vacuo to give 1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-10-one as a yellow oil (198 mg). The 1H NMR spectrum was identical to that obtained by method (A).
Name
Jones reagent
Quantity
0.663 mL
Type
reactant
Reaction Step One
Name
cis-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-10-ol
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[CH2:14]1[C@@H:26]2[N:17]([CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C@H:25]2[OH:27])[CH2:16][CH2:15]1>CC(C)=O>[CH2:14]1[CH:26]2[N:17]([CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C:25]2=[O:27])[CH2:16][CH2:15]1 |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
0.663 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
cis-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-10-ol
Quantity
304 mg
Type
reactant
Smiles
C1CCN2CC=3C=CC=CC3[C@H]([C@@H]21)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo and H2O(15 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
The combined extracts were washed with H2O(15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1CCN2CC=3C=CC=CC3C(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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